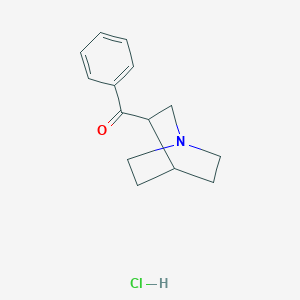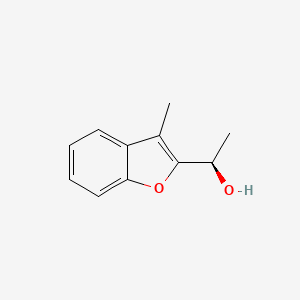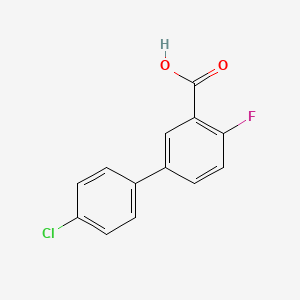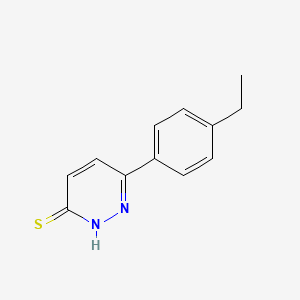
Phenyl(quinuclidin-3-yl)methanone hydrochloride
Descripción general
Descripción
Phenyl(quinuclidin-3-yl)methanone hydrochloride, also known as 3-phenyl-3-(quinuclidin-3-yl)propan-1-one hydrochloride or 3-PPP, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a range of interesting properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The mechanism of action of Phenyl(quinuclidin-3-yl)methanone hydrochloride is not fully understood. However, it is known to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have a range of effects on the brain.
Biochemical and physiological effects:
Phenyl(quinuclidin-3-yl)methanone hydrochloride has a range of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to a range of effects such as increased motivation, pleasure, and reward. It has also been found to have analgesic and anticonvulsant properties, which make it useful for treating pain and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl(quinuclidin-3-yl)methanone hydrochloride has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. It also has analgesic and anticonvulsant properties, which make it useful for studying pain and seizures. However, it also has several limitations. It is a controlled substance, which means that it is subject to strict regulations. It can also be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Phenyl(quinuclidin-3-yl)methanone hydrochloride. One area of research could be to study its potential as a treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. Phenyl(quinuclidin-3-yl)methanone hydrochloride could potentially be used to increase dopamine levels in the brain and alleviate the symptoms of Parkinson's disease. Another area of research could be to study its potential as a treatment for addiction. Phenyl(quinuclidin-3-yl)methanone hydrochloride has been found to increase dopamine levels in the brain, which could potentially reduce the cravings associated with addiction. Overall, Phenyl(quinuclidin-3-yl)methanone hydrochloride is a promising compound that has a range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
Phenyl(quinuclidin-3-yl)methanone hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful for a variety of research purposes. For example, it has been found to be a potent inhibitor of dopamine uptake, which makes it useful for studying the role of dopamine in the brain. It has also been found to have analgesic and anticonvulsant properties, which make it useful for studying pain and seizures.
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOHQWUGRNGMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(quinuclidin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)



![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
